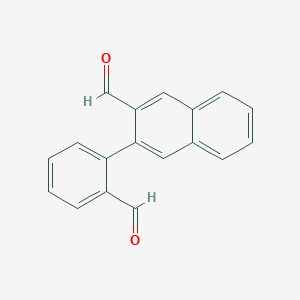
3-(2-Formylphenyl)naphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of two formyl groups attached to a naphthalene ring system
Métodos De Preparación
The synthesis of 3-(2-Formylphenyl)naphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of naphthalene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(2-Formylphenyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Formylphenyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(2-Formylphenyl)naphthalene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems.
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Formylphenyl)naphthalene-2-carbaldehyde include:
2-Naphthaldehyde: A naphthalene derivative with a single formyl group.
1-Naphthaldehyde: Another naphthalene derivative with a formyl group at a different position.
Benzaldehyde derivatives: Compounds with formyl groups attached to a benzene ring.
Propiedades
Número CAS |
963-87-1 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-(2-formylphenyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-7-3-4-8-17(15)18-10-14-6-2-1-5-13(14)9-16(18)12-20/h1-12H |
Clave InChI |
TUYCVIJMAICWEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C=O)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


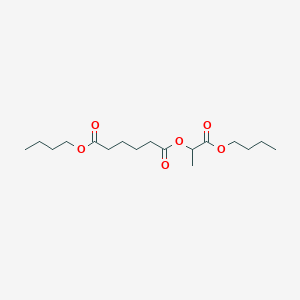
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)

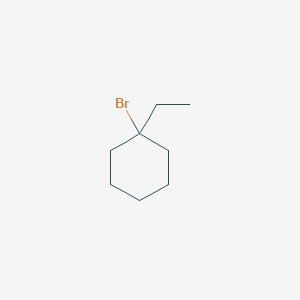
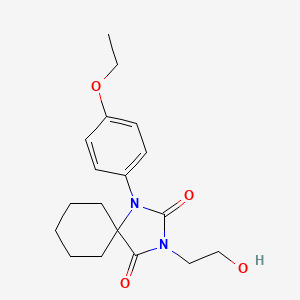
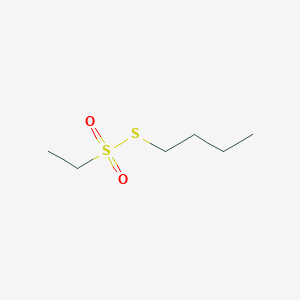
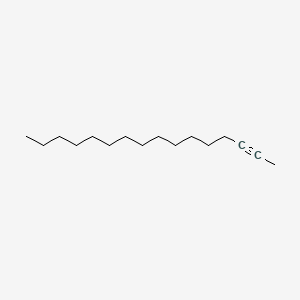
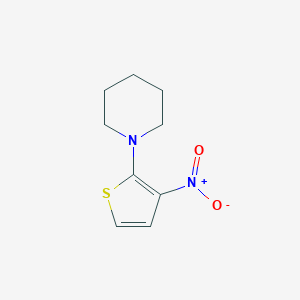
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

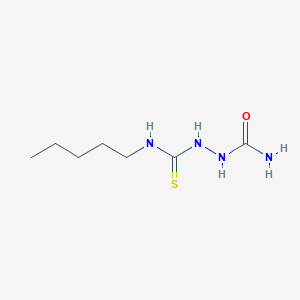
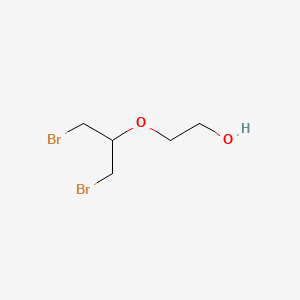
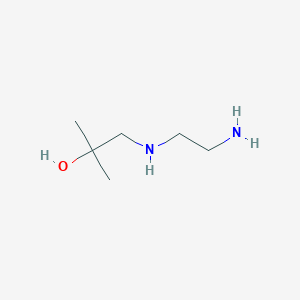
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
